An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl
An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl
CAS Number: 17078-76-1
This technical guide provides a comprehensive overview of 4-Ethyl-4'-iodobiphenyl, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.
Core Chemical Information
4-Ethyl-4'-iodobiphenyl is a disubstituted biphenyl derivative. The biphenyl core provides a rigid structural framework, while the ethyl and iodo substituents offer sites for further chemical modification, making it a versatile building block in organic synthesis.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Ethyl-4'-iodobiphenyl is presented in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 17078-76-1 | [1] |
| Molecular Formula | C₁₄H₁₃I | [1] |
| Molecular Weight | 308.16 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Boiling Point | 347.4 ± 31.0 °C | [1] |
| Density | 1.470 ± 0.06 g/cm³ | [1] |
| Purity | Often supplied at >99.5% | [1] |
Synthesis of 4-Ethyl-4'-iodobiphenyl
The primary synthetic route to 4-Ethyl-4'-iodobiphenyl is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, a suitable ethylphenylboronic acid can be coupled with a diiodobenzene derivative, or alternatively, 4-iodophenylboronic acid can be coupled with an ethyl-substituted aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-substituted-4'-iodobiphenyls via Suzuki-Miyaura coupling, which can be adapted for the synthesis of 4-Ethyl-4'-iodobiphenyl.
Materials:
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4-Ethylphenylboronic acid
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1,4-Diiodobenzene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
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Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
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Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
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Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-Ethyl-4'-iodobiphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data (Reference)
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of 7.0-8.0 ppm). - Ethyl group protons: a quartet around 2.7 ppm (-CH₂) and a triplet around 1.3 ppm (-CH₃). |
| ¹³C NMR | - Aromatic carbons (signals between 120-145 ppm). - Carbon bearing the iodine atom (signal around 90-100 ppm). - Ethyl group carbons: signals around 28 ppm (-CH₂) and 15 ppm (-CH₃). |
| IR Spectroscopy | - C-H stretching (aromatic) ~3030 cm⁻¹. - C-H stretching (aliphatic) ~2960-2850 cm⁻¹. - C=C stretching (aromatic) ~1600-1450 cm⁻¹. - C-I stretching ~500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 308. - Characteristic isotopic pattern for iodine. - Fragmentation peaks corresponding to the loss of the ethyl group and iodine. |
Applications
Liquid Crystal Synthesis
The primary application of 4-Ethyl-4'-iodobiphenyl is as a crucial intermediate in the synthesis of liquid crystal materials.[1] The biphenyl core provides the necessary rigidity and linearity for molecules to exhibit liquid crystalline phases. The ethyl group influences the mesophase behavior and melting point, while the iodine atom serves as a reactive site for further elaboration of the molecular structure. This allows for the fine-tuning of properties such as dielectric anisotropy, viscosity, and optical birefringence, which are critical for the performance of liquid crystal displays (LCDs).
Caption: General workflow for liquid crystal synthesis using 4-Ethyl-4'-iodobiphenyl.
Drug Development
Biphenyl scaffolds are prevalent in many pharmaceutical compounds due to their ability to mimic the interactions of peptide backbones and their favorable pharmacokinetic properties. While there is no specific information linking 4-Ethyl-4'-iodobiphenyl directly to a drug development program, its structural motif is of significant interest in medicinal chemistry. The ethyl group can modulate lipophilicity, and the iodine atom can be used to introduce other functional groups or as a heavy atom for X-ray crystallography studies of drug-target interactions. Substituted biphenyls are found in drugs with a wide range of therapeutic applications, including antihypertensive and anti-inflammatory agents.
Safety and Handling
4-Ethyl-4'-iodobiphenyl should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Ethyl-4'-iodobiphenyl is a valuable and versatile chemical intermediate with significant applications in materials science, particularly in the synthesis of liquid crystals. Its well-defined structure and reactive functional groups allow for the precise engineering of molecular properties. This guide provides a foundational understanding of its synthesis, properties, and applications for researchers and professionals in related fields.
